molecular formula C7H15NO2 B152232 (R)-2-(Aminomethyl)-4-methylpentanoic acid CAS No. 210345-89-4

(R)-2-(Aminomethyl)-4-methylpentanoic acid

Cat. No.: B152232
CAS No.: 210345-89-4
M. Wt: 145.2 g/mol
InChI Key: IAXQYBCPMFDMOJ-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-(Aminomethyl)-4-methylpentanoic acid is a chiral amino acid derivative with a molecular formula of C6H13NO2. This compound is known for its role in various biochemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(Aminomethyl)-4-methylpentanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method includes the asymmetric hydrogenation of a suitable precursor, such as an α,β-unsaturated ester, using a chiral rhodium or ruthenium catalyst under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods: Industrial production often employs enzymatic resolution techniques, where racemic mixtures are separated using specific enzymes that selectively react with one enantiomer. This method is advantageous due to its high selectivity and efficiency.

Types of Reactions:

    Oxidation: ®-2-(Aminomethyl)-4-methylpentanoic acid can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride, converting the compound into its corresponding alcohol or amine.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles such as halides or alkoxides under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Alkyl halides, alkoxides.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-2-(Aminomethyl)-4-methylpentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Serves as a precursor in the biosynthesis of certain peptides and proteins.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as a chiral auxiliary in asymmetric synthesis.

Comparison with Similar Compounds

    ®-3-(Aminomethyl)-5-methylhexanoic acid: Known for its use in the synthesis of pregabalin, a medication used to treat neuropathic pain.

    (S)-3-(Aminomethyl)-5-methylhexanoic acid: The enantiomer of the above compound, with different pharmacological properties.

Uniqueness: ®-2-(Aminomethyl)-4-methylpentanoic acid is unique due to its specific chiral configuration and the resulting biological activity. Its structural properties allow for selective interactions with biological targets, making it valuable in both research and therapeutic contexts.

Properties

IUPAC Name

(2R)-2-(aminomethyl)-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-5(2)3-6(4-8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXQYBCPMFDMOJ-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40463251
Record name (R)-2-(Aminomethyl)-4-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210345-89-4
Record name (R)-2-(Aminomethyl)-4-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-(Aminomethyl)-4-methylpentanoic acid
Reactant of Route 2
(R)-2-(Aminomethyl)-4-methylpentanoic acid
Reactant of Route 3
(R)-2-(Aminomethyl)-4-methylpentanoic acid
Reactant of Route 4
(R)-2-(Aminomethyl)-4-methylpentanoic acid
Reactant of Route 5
(R)-2-(Aminomethyl)-4-methylpentanoic acid
Reactant of Route 6
(R)-2-(Aminomethyl)-4-methylpentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.